3',4',5',3,5,6,7-Heptamethoxyflavone

Vue d'ensemble

Description

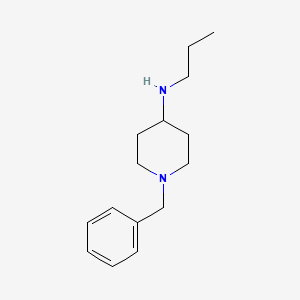

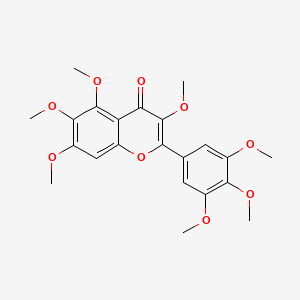

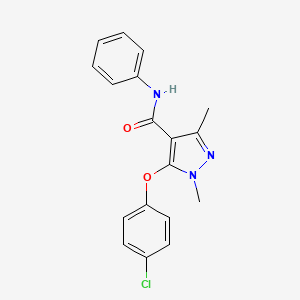

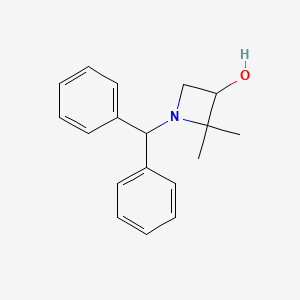

3',4',5',3,5,6,7-Heptamethoxyflavone (HMF) is a type of polymethoxylated flavone, a class of compounds known for their presence in citrus plants and potential health benefits. HMF, in particular, has been studied for its anti-inflammatory properties. It is structurally characterized by the presence of seven methoxy groups attached to the flavone skeleton, which significantly influences its physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of related flavones typically involves selective O-alkylation and dealkylation reactions. For instance, the synthesis of 3,5,6,7-tetrahydroxyflavones, which are structurally related to HMF, can be achieved by direct demethylation of 3,6-dihydroxy-5,7-dimethoxyflavones using anhydrous aluminum chloride and sodium iodide in acetonitrile . Similarly, the synthesis of 3,5,6-trihydroxy-7-methoxyflavones has been accomplished through selective cleavage of methoxyl groups and subsequent hydrolysis .

Molecular Structure Analysis

The molecular structure of HMF and related compounds is characterized by the flavone core, which consists of two benzene rings (A and B) connected by a three-carbon bridge forming a third ring (C). The positions and number of methoxy groups on the rings are critical for the biological activity and synthesis of these molecules. For example, the presence of a hydroxyl group at the 5-position has been shown to significantly enhance the inhibitory activity of polymethoxylated flavones against colon cancer cells .

Chemical Reactions Analysis

The chemical behavior of HMF and similar compounds involves reactions typical of flavones, such as demethylation and hydroxylation. These reactions are often used to synthesize derivatives with different patterns of hydroxylation and methoxylation, which can lead to varied biological activities. For example, the demethylation of 6-hydroxy-3,4',7-trimethoxy-5-(tosyloxy)flavone with anhydrous aluminum bromide results in bromination and elimination of the tosyloxyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of HMF are influenced by its methoxy groups. These groups increase the lipophilicity of the molecule, which can affect its bioavailability and interaction with biological membranes. The anti-inflammatory activity of HMF has been observed to be route-dependent, with intraperitoneal injection showing significant effects, while oral administration did not produce the same level of activity. This difference is attributed to the varying levels of HMF in the blood serum depending on the route of administration .

Applications De Recherche Scientifique

Biological Activities

3',4',5',3,5,6,7-Heptamethoxyflavone, a polymethoxyflavone (PMF) found in citrus peels, exhibits a range of biological activities. Studies have shown its potent inhibition of sterol regulatory element-binding proteins and strong antiproliferative activity against tumor cell lines (Li Duan et al., 2017). Additionally, this compound demonstrates the capacity to attenuate inflammation in the mouse hippocampus, suggesting its potential in reducing neuroinflammation (S. Okuyama et al., 2015).

Antifungal and Anticancer Properties

This flavone is also effective as a fungicide against Colletotrichum gloeosporioides, a pathogen causing anthracnose disease in tropical fruits (Ernestina Almada-Ruiz et al., 2003). Its anticancer properties have been highlighted, with studies showing its potential in inducing Ca(2+)-mediated apoptosis in breast cancer cells (I. Sergeev et al., 2006).

Absorption and Bioavailability

Research on its absorption and bioavailability indicates that PMFs, including this compound, have good absorption, which is critical for their application in functional foods or nutraceutical products (Ruolin Wang et al., 2018).

Neuroprotective Effects

It has also been reported to have neuroprotective effects, particularly in a global cerebral ischemia mouse model, where it protected against memory impairment and neuronal cell death (S. Okuyama et al., 2014).

Anti-inflammatory and Immunomodulatory Actions

Further, its anti-inflammatory properties have been demonstrated in various animal models, with notable efficacy in inhibiting inflammatory responses (J. Manthey & Philip Bendele, 2008). This flavone also shows immunomodulatory actions, suppressing T cell activation both in vitro and in vivo, which indicates potential therapeutic applications for immune-related disorders (Akiko Nakamoto et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of 3’,4’,5’,3,5,6,7-Heptamethoxyflavone (HMF) are brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses . CREB is a cellular transcription factor that plays a key role in neuronal plasticity and long-term memory .

Mode of Action

HMF interacts with its targets by inducing the expression of BDNF through the cAMP/ERK/CREB signaling pathway . It also reduces phosphodiesterase activity in cells , which leads to an increase in cAMP levels, further promoting the activation of the signaling pathway .

Biochemical Pathways

The affected biochemical pathway is the cAMP/ERK/CREB signaling pathway . The activation of this pathway leads to the phosphorylation and activation of CREB, which then enhances the expression of BDNF . This results in neuroprotective effects and the promotion of neurogenesis .

Pharmacokinetics

HMF is detectable in the brain 10 and 30 minutes after oral administration , indicating its ability to cross the blood-brain barrier.

Action Environment

The efficacy and stability of HMF can be influenced by various environmental factors. It’s worth noting that the effects of HMF were observed under conditions of stress, such as in a corticosterone-induced depression-like mouse model , suggesting that the physiological environment can impact its efficacy.

Propriétés

IUPAC Name |

3,5,6,7-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O9/c1-24-13-8-11(9-14(25-2)19(13)27-4)18-22(30-7)17(23)16-12(31-18)10-15(26-3)20(28-5)21(16)29-6/h8-10H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRSLVWLFNSTLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B3034336.png)

![3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B3034347.png)

methanone](/img/structure/B3034348.png)

![cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3034350.png)

![3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3034353.png)